![molecular formula C16H23N3O4 B5634720 8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5634720.png)
8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Description
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives, which share structural similarities with the compound , involves multiple steps, including the evaluation as cholinergic agents in both in vitro and in vivo tests. These compounds exhibit affinity for cortical M1 receptors and demonstrate significant pharmacological activity, highlighting the importance of the spirocyclic framework as a template for drug design (Tsukamoto et al., 1993). Another study describes the preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, emphasizing the role of substituents in supramolecular arrangements and showcasing the synthesis versatility of spirocyclic compounds (Graus et al., 2010).
Molecular Structure Analysis
The structural analysis of spirocyclic compounds reveals the significance of their 3D conformation for biological activity. The crystal structure of certain derivatives provides insights into the impact of molecular geometry on their physical and chemical properties, leading to a better understanding of their behavior in biological systems (Collins et al., 1994).
Chemical Reactions and Properties
Spirocyclic compounds undergo various chemical reactions, including stereoselective synthesis and cyclization, which are crucial for their functionalization and application in medicinal chemistry. The synthesis of 1-oxa-8-heteraspiro[4.5]decan-2-ones, for instance, involves novel formation techniques and demonstrates the compounds' reactivity and potential for yielding biologically active heterocyclic compounds (Satyamurthy et al., 1984).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10-12(11(2)23-17-10)9-19-6-4-16(5-7-19)13(15(21)22)8-14(20)18(16)3/h13H,4-9H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXYCBNTYXKEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3,5-Dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
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